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Compound Name:
2-Ethyl-4-hydroxy-5-methyl-3(2H)-

furanone

Cat. No.: B1203004 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction to Homofuraneol
Homofuraneol, chemically known as 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone, is a potent

flavor compound celebrated for its sweet, caramel-like, and butterscotch aroma.[1][2] It is a key

component in the flavor profiles of a wide variety of thermally processed foods and fruits,

including coffee, soy sauce, pineapple, and strawberries.[1][2] Its low odor threshold of

approximately 20 parts per billion (ppb) makes it a significant contributor to the overall flavor

profile even at trace concentrations.[3] Homofuraneol is primarily formed during the Maillard

reaction between pentose sugars and amino acids, a cornerstone of flavor development in

cooked and baked goods.[4][5]

These application notes provide detailed protocols for the utilization of Homofuraneol in the

creation and enhancement of caramel and butterscotch flavors, catering to the needs of

researchers and professionals in flavor science and product development.
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Property Description

Chemical Name 2-ethyl-4-hydroxy-5-methyl-3(2H)-furanone

Synonyms Ethyl furaneol, Shoyu furanone

CAS Number 27538-09-6

Molecular Formula C₇H₁₀O₃

Molecular Weight 142.15 g/mol

Appearance Colorless to pale yellow liquid

Odor Profile Sweet, caramel, butterscotch, fruity, burnt sugar

Taste Profile Sweet, caramellic, slightly fruity

Odor Threshold ~20 ppb in water

Data Presentation: Impact of Homofuraneol on
Caramel Flavor Profile
The following table summarizes the expected impact of varying concentrations of

Homofuraneol on the sensory profile of a standard caramel base. This data is illustrative and

based on the known sensory properties of Homofuraneol. A trained sensory panel using

quantitative descriptive analysis would be required to generate precise data for a specific

product base.
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Concent
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raneol
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Caramel
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cotch
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Sweetn
ess

Fruity
Notes

Burnt
Sugar
Notes

Overall
Flavor
Comple
xity

0

(Control)
5 2 4 6 1 3 4

2 6 4 5 6 2 3 6

5 7 6 6 7 3 4 8

10 8 8 7 7 4 5 9

20 7 7 6 6 5 6 7

Scale: 1 (Very Low) to 10 (Very High)

Experimental Protocols
Protocol for Preparation of a Basic Caramel Sauce
This protocol provides a foundation for creating a caramel base to which Homofuraneol can be

added for flavor development studies.

Materials:

Granulated sucrose (200g)

Water (60ml)

Heavy cream (200ml)

Unsalted butter (90g), cubed

Sea salt (1 teaspoon)

Homofuraneol solution (e.g., 1% in propylene glycol)
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Procedure:

In a heavy-bottomed saucepan, combine the sucrose and water.

Heat over medium heat, stirring until the sugar has dissolved.

Increase the heat to medium-high and bring the mixture to a boil. Do not stir from this point

onwards to prevent crystallization.

Continue to cook until the sugar syrup turns a deep amber color (approximately 350°F or

175°C).

Remove the saucepan from the heat and carefully whisk in the cubed butter until melted and

fully incorporated.

Slowly pour in the heavy cream while whisking continuously. The mixture will bubble

vigorously.

Return the saucepan to low heat and stir in the sea salt.

Allow the caramel to cool slightly before adding Homofuraneol.

Protocol for Incorporation of Homofuraneol
Procedure:

Prepare the desired concentration of Homofuraneol solution. For research purposes, a 1%

solution in a food-grade solvent like propylene glycol is recommended for accurate dosing.

Once the caramel base has cooled to below 200°F (93°C) to minimize volatilization of the

flavor compound, add the Homofuraneol solution.

Gently stir the caramel to ensure even distribution of the flavor compound.

Prepare a series of caramel samples with varying concentrations of Homofuraneol (e.g., 2

ppm, 5 ppm, 10 ppm, 20 ppm) for sensory and instrumental analysis. A control sample with

no added Homofuraneol should also be prepared.
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Protocol for Sensory Evaluation: Quantitative
Descriptive Analysis
This protocol outlines the steps for conducting a sensory evaluation of the caramel samples

using a trained panel.

Panelist Selection and Training:

Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

Train the panelists on the specific sensory attributes of caramel and butterscotch. Provide

them with reference standards for each attribute (e.g., solutions of sucrose for sweetness,

diacetyl for buttery notes, and a commercial caramel for a baseline).

Sensory Evaluation Procedure:

Provide panelists with a set of caramel samples, including the control and variations with

different concentrations of Homofuraneol. Samples should be presented in a randomized

and blind-coded manner.

Instruct panelists to evaluate each sample for the intensity of pre-defined sensory attributes

(e.g., caramel intensity, butterscotch notes, buttery notes, sweetness, fruity notes, burnt

sugar notes) on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

Ensure panelists cleanse their palate with water and unsalted crackers between samples.

Collect the data and perform statistical analysis (e.g., ANOVA) to determine significant

differences between the samples.

Protocol for Instrumental Analysis: GC-MS of Volatile
Compounds
This protocol provides a general method for the analysis of volatile flavor compounds, including

Homofuraneol, in caramel samples.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
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Place a known amount of the caramel sample (e.g., 2g) into a headspace vial.

Add a saturated salt solution to increase the volatility of the analytes.

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30

minutes) to allow the volatile compounds to partition into the headspace.

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20

minutes) to adsorb the volatile compounds.

GC-MS Parameters:

Gas Chromatograph (GC):

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar

column.

Inlet Temperature: 250°C (splitless mode).

Oven Temperature Program: Start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute,

and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 ml/min.

Mass Spectrometer (MS):

Ionization Mode: Electron Impact (EI) at 70 eV.

Mass Range: m/z 35-350.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.
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Caption: Simplified Maillard reaction pathway for Homofuraneol formation.
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Caption: Experimental workflow for caramel flavor development and analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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